1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Overview
Description
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Activity
A study synthesized and evaluated a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, including derivatives of 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol. One compound, TTg, exhibited significant antidepressant activity without affecting baseline locomotion, suggesting potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial and Anticancer Activity
Another study focused on heteroaryl pyrazole derivatives, including the 1-cyclopentyl variant, reacting them with chitosan to form Schiff bases. These compounds showed selective antimicrobial activity and were confirmed to be non-cytotoxic (Hamed et al., 2020). Additionally, certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Optoelectronic Applications
A different approach involved synthesizing novel heterocyclic compounds for opto-electronic applications, showcasing the potential of materials like this compound in electronic devices due to their emission properties (Ramkumar & Kannan, 2015).
Antibacterial Activity
Further research synthesized pyrazolines with thiophene-2-yl-phenyl derivatives, which showed notable in vitro antibacterial activity, particularly against specific bacteria strains, indicating the compound's potential in antibacterial treatments (Rani & Mohamad, 2014).
Enzyme Inhibitory Activity
Additionally, derivatives of this compound were evaluated for enzyme inhibitory activities, with certain derivatives showing significant inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, indicating potential for treating diseases related to these enzymes (Cetin, Türkan, Bursal, & Murahari, 2021).
Properties
IUPAC Name |
2-cyclopentyl-5-thiophen-3-yl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12-7-11(9-5-6-16-8-9)13-14(12)10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXYRFULFSUVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.